An In-depth Technical Guide to 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine: Structure, Properties, and Synthetic Strategy
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and predicted physicochemical properties of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, a novel compound for which extensive experimental data is not yet publicly available. By dissecting the molecule into its constituent functional groups—the 4-chlorophenoxy moiety, the 2-thienylmethyl group, and the 1-propanamine backbone—we can project its behavior in various chemical and biological systems. This document outlines a plausible synthetic route via reductive amination and details the requisite analytical methodologies for its characterization and purity assessment. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.
Introduction and Chemical Identity
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is a secondary amine that incorporates three key structural features: a halogenated aromatic ether, a heterocyclic methylamine, and a short aliphatic chain. The combination of these fragments suggests potential for interesting pharmacological activity, as each is present in various known bioactive molecules. The IUPAC name defines a propan-1-amine backbone with a 4-chlorophenoxy group at the 2-position and a 2-thienylmethyl substituent on the amine nitrogen.
Due to the novelty of this specific chemical entity, this guide will employ a predictive approach based on established chemical principles and data from analogous structures to forecast its physicochemical properties. Such predictive analysis is a cornerstone of modern drug discovery, enabling the prioritization of synthetic targets and the anticipation of a compound's behavior.[1][2]
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is depicted below.
Figure 1: Chemical structure of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine.
Influence of Structural Fragments on Physicochemical Properties
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4-Chlorophenoxy Group: The presence of a chlorine atom on the phenoxy ring increases the lipophilicity of this moiety.[3][4] The ether linkage introduces a polar element, but the overall contribution is expected to be hydrophobic. The aromatic ring itself is planar and can participate in π-stacking interactions.
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2-Thienylmethyl Group: The thiophene ring is an aromatic heterocycle that is considered a bioisostere of a benzene ring, though it is generally more electron-rich. This group also contributes to the lipophilicity of the molecule.
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1-Propanamine Backbone: The secondary amine in the propanamine chain is a basic center and will be protonated at physiological pH.[5][6] This imparts aqueous solubility to the molecule, particularly in acidic environments. The propyl chain itself is a small, flexible lipophilic spacer.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine. These values are estimations derived from the analysis of its constituent fragments and can be more accurately determined using Quantitative Structure-Activity Relationship (QSAR) models and specialized software.[7][8][9][10][11]
| Property | Predicted Value | Rationale/Comment |
| Molecular Formula | C₁₄H₁₆ClNOS | Based on the chemical structure. |
| Molecular Weight | 281.80 g/mol | Calculated from the molecular formula. |
| logP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | The 4-chlorophenoxy and 2-thienylmethyl groups are significantly lipophilic. The protonatable amine will modulate this based on pH. |
| pKa (Acid Dissociation Constant) | 8.5 - 9.5 | Typical range for a secondary amine, indicating it will be predominantly protonated at physiological pH (7.4). |
| Aqueous Solubility | Low to moderate | The presence of lipophilic aromatic rings suggests low intrinsic solubility. However, salt formation at acidic pH will enhance solubility. |
| Hydrogen Bond Donors | 1 (Amine N-H) | The secondary amine can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (Oxygen, Nitrogen, Sulfur) | The ether oxygen, amine nitrogen, and thiophene sulfur can act as hydrogen bond acceptors. |
Proposed Synthetic Pathway: Reductive Amination
A robust and high-yield synthetic route to 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is proposed via a two-step, one-pot reductive amination. This common and versatile method for forming C-N bonds involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Figure 2: Proposed synthetic workflow via reductive amination.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 1-(4-chlorophenoxy)propan-2-one (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 2-thienylmethanamine (1.1 equivalents).
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Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture. This reducing agent is mild and selective for the reduction of imines in the presence of ketones.
-
Reaction Completion and Workup: The reaction is stirred at room temperature until completion (typically 12-24 hours), as monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine.
Analytical Characterization Workflow
To confirm the identity, structure, and purity of the synthesized compound, a standard suite of analytical techniques should be employed.
Figure 3: Analytical workflow for product characterization.
Spectroscopic and Chromatographic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenoxy and thienyl rings, the methylene protons adjacent to the nitrogen and thiophene ring, the methine proton of the propanamine backbone, and the methyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the proposed structure.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis, using a suitable column and mobile phase, will be used to determine the purity of the final compound.[12][13] A purity of >95% is typically required for biological screening.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic rings, and the C-O-C stretch of the ether linkage.
Potential Biological and Pharmacological Significance
While no biological data exists for 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, its structural motifs are present in compounds with known biological activities.
-
The chlorophenoxy group is found in various herbicides and plant growth regulators, such as (4-chlorophenoxy)acetic acid.[3][4][14] In pharmaceuticals, this group can modulate the pharmacokinetic properties of a drug.
-
The thiophene ring is a common scaffold in medicinal chemistry, present in drugs such as the antidepressant duloxetine.[15]
-
Secondary amines are prevalent in a vast number of centrally acting and peripheral drugs due to their ability to be protonated and interact with biological targets.
The combination of these fragments in a single molecule makes it a candidate for screening in various biological assays, particularly those related to neurological disorders or as a potential herbicide or fungicide.
Conclusion
This technical guide has provided a detailed theoretical framework for the understanding of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine. By leveraging predictive methodologies based on fundamental chemical principles, we have outlined its likely physicochemical properties, a viable synthetic route, and a comprehensive analytical workflow for its characterization. This document serves as a valuable starting point for any research endeavor focused on the synthesis and exploration of this novel chemical entity and its potential applications in drug discovery and other scientific fields.
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